molecular formula C20H16N4O B2654921 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-73-9

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No. B2654921
CAS RN: 847387-73-9
M. Wt: 328.375
InChI Key: VATOBQKENPXUOG-UHFFFAOYSA-N
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Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” and its molecular orbital were obtained by the b3lyp/6–31G method, which is considered an efficient and reliable method to deal with quantum chemical problems .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Antiviral Applications

The study by Hamdouchi et al. (1999) explored a series of compounds structurally related to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide for their antirhinovirus activities, highlighting the potential of these compounds in treating viral infections. The synthesis aimed at stereospecific antiviral agents showed significant promise, indicating a methodological approach to enhance the efficacy of antirhinovirus agents (Hamdouchi et al., 1999).

Anticancer Applications

Research by Abdel-Hafez (2007) on benzo[4,5]imidazo[1,2-a]pyrimidine derivatives demonstrated the potential antineoplastic activities of these compounds. This study synthesized a range of derivatives and evaluated their effectiveness against cancer cell lines, showing some compounds had significant activity, suggesting their utility in developing new anticancer therapies (Abdel-Hafez, 2007).

Gene Regulation

Gottesfeld et al. (2002) discussed how synthetic ligands like pyrrole-imidazole polyamides, which are closely related in structure and function to the initial compound, can inhibit transcription through nucleosomes. These findings highlight the role of such compounds in regulating gene expression, potentially leading to new therapeutic approaches for diseases where gene expression needs to be controlled (Gottesfeld et al., 2002).

Antibacterial and Antioxidant Agents

Soliman et al. (2020) synthesized and evaluated the biochemical impacts of new bioactive sulfonamide thiazole derivatives, including structures related to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide, as potential insecticidal agents. While the focus was on insecticidal activity, the methodology and structural considerations offer insights into broader applications, including antibacterial and antioxidant potentials (Soliman et al., 2020).

Mechanism of Action

The inhibitory performance of imidazo[1,2-a]pyrimidine derivatives against mild steel corrosion in 1 mol L −1 HCl solution was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology .

Future Directions

A novel series of imidazo[1,2-a]pyrimidine linked 1,2,3-triazole derivatives has been designed, synthesized and the structures have been confirmed by 1H and 13C NMR and mass spectral analysis . The synthesized compounds have been evaluated for their in vitro cytotoxic activity against two cancer cell lines along with normal cell line (HEK293) by MTT assay .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-8-9-16(18-13-24-11-5-10-21-20(24)23-18)12-17(14)22-19(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOBQKENPXUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-{Imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide

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